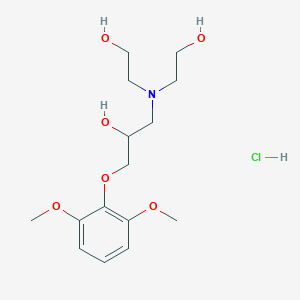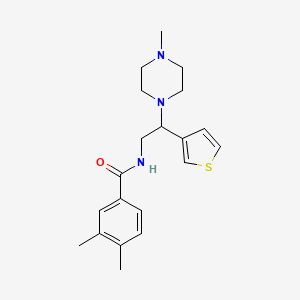![molecular formula C15H20N4O B2752079 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole CAS No. 2034602-70-3](/img/structure/B2752079.png)
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of dihydropyrazolo[1,5-a]pyrazine . Dihydropyrazolo[1,5-a]pyrazines are important scaffolds present in many synthetic drugs . They have been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons, the protons of the pyrazine ring, and the methyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other dihydropyrazolo[1,5-a]pyrazines. For example, the reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a similar compound was found to be a white solid with a melting point of 332–334 °C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is part of a focused small molecule library of tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are important in medicinal chemistry, acting as therapeutic agents or their precursors . They provide potent ligands for numerous receptors .
Drug Discovery
The compound is used in the discovery of novel receptor agonists and antagonists . It is part of the “privileged structures” that have been identified to provide potent ligands for numerous receptors .
Combinatorial Chemistry
The compound is well suited for combinatorial chemistry, providing a diversity of di-, tri- and tetrazolopyrimidines . This approach is useful for the synthesis of compounds relevant to medicinal chemistry .
Anti-HBV Activity
A series of derivatives of this compound were designed, synthesized, and evaluated for their anti-HBV (Hepatitis B Virus) activity . Two compounds exhibited excellent anti-HBV activity, low cytotoxicity, and accepted oral PK profiles .
Catalyst-free Synthesis
The compound can be synthesized in a catalyst-free Biginelli-type reaction . This reaction requires no catalysts and proceeds in boiling DMF to give good yields .
Mimics of Hantzsch 1,4-dihydropyridine Calcium Channel Blockers
4,7-Dihydropyrazolo [1,5- a ]pyrimidines, which include this compound, behave as potent mimics of Hantzsch 1,4-dihydropyridine calcium channel blockers .
KATP Channel Openers
Related pyrazolo [5,1- b ]quinazolines were found to be potent KATP channel openers . This suggests potential applications of this compound in the treatment of diseases related to these channels.
Tyrosine Kinase Inhibitors
Pyrazolo [1,5- a ]pyrimidines have been recognized as tyrosine kinase inhibitors . This compound, being a part of the pyrazolo [1,5- a ]pyrimidines family, could potentially be used as a tyrosine kinase inhibitor .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound, also known as 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-3,5-dimethyl-1,2-oxazole, is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors . They have been found to target vasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, it can modulate the activity of glutamate receptors, which play a crucial role in neurotransmission . It can also inhibit the activity of mycobacterium tuberculosis H37RV, suggesting its potential role in antimicrobial pathways .
Pharmacokinetics
A related compound, dihydropyrazolo[1,5-a]pyrazin-4(5h)-ones, demonstrated improved plasma exposure compared to its acyclic counterpart . This suggests that the compound might have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects that depend on its specific targets. For example, as an inhibitor of lung cancer tumors A549 and H322b, it may induce apoptosis or inhibit cell proliferation . As a modulator of glutamate receptors, it could affect neuronal signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the carbonylation reaction catalyzed by Pd(dppf)Cl2 occurs under pressure in MeOH solution , suggesting that the compound’s activity might be influenced by these conditions
Eigenschaften
IUPAC Name |
4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-14(11(2)20-17-10)9-18-5-6-19-13(8-18)7-15(16-19)12-3-4-12/h7,12H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKXMTQWUBTHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)
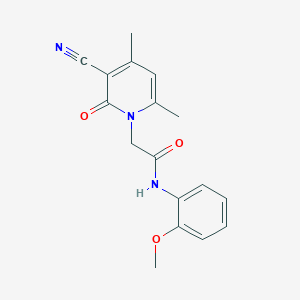
![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)

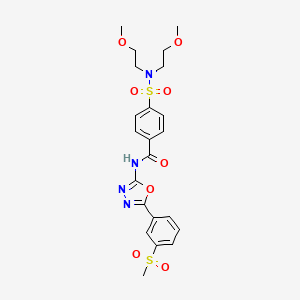

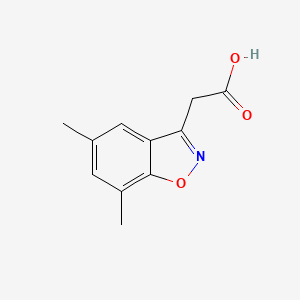
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)
![(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2752013.png)
